molecular formula C10H12O B051079 1,2,3,4-Tetrahydro-1-naphthol CAS No. 529-33-9

1,2,3,4-Tetrahydro-1-naphthol

Cat. No. B051079
CAS RN: 529-33-9
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1-naphthol can involve various chemical reactions, highlighting the versatility and adaptability of this compound in synthetic chemistry. For instance, the Rhodium(III)-catalyzed synthesis of naphthols via C-H activation of sulfoxonium ylides demonstrates an efficient method for producing 1-naphthols under redox-neutral conditions with a broad substrate scope (Xu et al., 2017). Additionally, electrochemical synthesis techniques have been developed for the production of 1-naphthols, offering a sustainable approach to generating these compounds (He et al., 2019).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1-naphthol is characterized by its saturated tetrahydro ring fused to a naphthol moiety. This structure is crucial for its chemical behavior and the interactions it can participate in. The study of its fluorescence properties in various solvents reveals the impact of molecular interactions on its optical properties, providing insights into its behavior in different chemical environments (Wu & Hurtubise, 1993).

Scientific Research Applications

  • Fluorescence Properties in Aqueous Alcohol Solvents : A study investigated the fluorescence properties of 1,2,3,4-tetrahydro-1-naphthol in binary aqueous-alcohol solvents with and without beta-cyclodextrin. It was found that the fluorescence intensity of 1,2,3,4-tetrahydro-1-naphthol decreased with an increase in beta-cyclodextrin (Wu & Hurtubise, 1993).

  • Chromium(VI) Oxide Oxidation : Another research focused on the rates of chromium(VI) oxide oxidation of 1,2,3,4-tetrahydro-1-naphthols, revealing distinct rates of cis and trans isomers in these compounds (Hanaya, Awano & Kudo, 1978).

  • Oxidation by Lead Tetraacetate in Acetic Acid : The oxidation of 1,2,3,4-tetrahydro-1-naphthol by lead tetraacetate in acetic acid was studied, revealing varied product formation depending on the reaction conditions (Greenland, Pinhey & Sternhell, 1986).

  • Aggregate Formation in Crystal Structure : Research on the compound 1,c-3-diphenyl-1,2,3,4-tetrahydro-1-naphthol demonstrated hydrogen-bonded cyclic aggregate formation, indicating its potential use in stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).

  • Quantitative Detection of Hydroxylated Aromatic Intermediates : A method using tetrazotized o-dianisidine for the quantitative measurement of 1-naphthol, which is a derivative of 1,2,3,4-tetrahydro-1-naphthol, formed by fungi was developed, showing the compound's utility in biological studies (Wackett & Gibson, 1983).

  • Thin-Layer Chromatography of Isomers : The compound's isomers were separated using thin-layer chromatography, indicating its application in analytical chemistry (Drandarov & Hais, 1993).

  • Synthesis of Chiral Tetrahydroisoquinolines : Studies have examined the use of 1,2,3,4-tetrahydro-1-naphthol derivatives in synthesizing chiral tetrahydroisoquinolines for asymmetric chemical reactions (MacLeod, Reckling & Li, 2010).

  • Hydrogenation for Jet Fuel Stabilizer Production : The compound's derivatives were studied for selective hydrogenation to produce high-temperature jet fuel stabilizers (Shao & Song, 2001).

  • Cerium(III) Chloride Reactions with Carbonyl Compounds : The reaction of carbonyl compounds with 1,2,3,4-tetrahydro-1-naphthol in the presence of cerium(III) chloride was investigated, showing potential in synthetic organic chemistry (Takeda & Imamoto, 2003).

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027174
Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2,3,4-Tetrahydro-1-naphthol

CAS RN

529-33-9, 5929-35-1
Record name 1-Tetralol
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Record name 1-Naphthalenol, 1,2,3,4-tetrahydro-
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Record name 1,2,3,4-Tetrahydronaphthalen-1-ol
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Record name 1,2,3,4-tetrahydronaphthalen-1-ol
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Record name 1-TETRALOL
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Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, 1-tetralone (0.4 mmol), ethanol (2 mL) and a solution of potassium hydroxide in ethanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (10 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1,2,3,4-tetrahydro-1-naphthol was obtained and the ee value (ee=99.7%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 2
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 3
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 4
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 5
1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 6
1,2,3,4-Tetrahydro-1-naphthol

Citations

For This Compound
515
Citations
N Takeda, T Imamoto - Organic syntheses, 2003 - Wiley Online Library
Use of cerium(III) chloride in the reactions of carbonyl compounds with organolithiums or Grignard reagents for the suppression of abnormal reactions: 1‐butyl‐1,2,3,4‐tetrahydro‐1‐…
Number of citations: 76 onlinelibrary.wiley.com
D Scuderi, A Paladini, M Satta, D Catone… - Physical Chemistry …, 2002 - pubs.rsc.org
Wavelength and mass selected resonant enhanced multi-photon ionization (REMPI) spectroscopy is an excellent tool for characterising molecular clusters. Mass selected resonant two …
Number of citations: 8 pubs.rsc.org
AG Davies, AM White - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… 1 : 2 : 3 : 4-Tetrahydro-1-naphthol has been resolved and its opticallv active acetate and hydrogen phthalate described. The tendency for these compounds to react by alkyl-oxygen …
Number of citations: 9 pubs.rsc.org
D Wu, RJ Hurtubise - Talanta, 1993 - Elsevier
The fluorescence properties of 1-naphthol, 2-naphthol and 1,2,3,4-tetrahydronaphthol were obtained in binary aqueous—alcohol solvents with and without β-cyclodextrin. The …
Number of citations: 17 www.sciencedirect.com
JA Moore, FR Fronczek, RD Gandour - … Crystallographica Section C …, 1988 - scripts.iucr.org
(IUCr) 1-Ethynyl-4-hydroperoxy-1,2,3,4-tetrahydro-1-naphthol Acta Crystallographica Section C Crystal Structure Communications 0108-2701 short format (organic compounds) Volume …
Number of citations: 5 scripts.iucr.org
JL ZHANG, Y WANG - Chinese Journal of Organic Chemistry, 2008 - sioc-journal.cn
The reduction of 1-naphthol (1) in dilute aqueous KOH using Ni-Al alloy as a reducing agent reported in the literature gave 5, 6, 7, 8-tetrahydro-1-naphthol (2) in a high yield. The …
Number of citations: 1 sioc-journal.cn
J Wagner, HJ Hamann, W Döpke, A Kunath, E Höft - Chirality, 1995 - Wiley Online Library
The analytical and preparative scale optical resolution of 1‐cyclohexyl‐1‐phenylethyl hydroperoxide and 1,2,3,4‐tetrahydro‐1‐napthyl hydroperoxide has been achieved by chiral …
Number of citations: 10 onlinelibrary.wiley.com
EN Abdullaev, MO Ivanytsya… - Хімічні проблеми …, 2019 - jhps.donnu.edu.ua
Porous coordination polymers (PCPs) of 3d metals are considered as promising catalysts of oxidation reactions for fine organic synthesis. Use of such catalysts allows reactions carrying …
Number of citations: 0 jhps.donnu.edu.ua
J Shao, C Song - Catalysis today, 2001 - Elsevier
Supported Pt and Pd catalysts were examined for selective hydrogenation of 1-naphthol to form tetrahydronaphthol (THNol). Five kinds of supports were used: HY zeolite with SiO 2 /Al …
Number of citations: 19 www.sciencedirect.com
SI Rao, MW Duffel - Chirality, 1991 - Wiley Online Library
Aryl sulfotransferase IV catalyzes the 3′‐phosphoadenosine‐5′‐phosphosulfate (PAPS)‐dependent formation of sulfuric acid esters of benzylic alcohols. Since the benzylic carbon …
Number of citations: 38 onlinelibrary.wiley.com

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